2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptane-1,1-diol
Overview
Description
Synthesis Analysis
The synthesis of “1,1-Heptanediol, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-” is generally accomplished through chemical reactions. A specific method can involve the fluorination reaction of heptanediol with hydrogen fluoride (HF) under the influence of a catalyst .Molecular Structure Analysis
The chemical formula of “1,1-Heptanediol, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-” is C7H4F13O2.Safety and Hazards
“1,1-Heptanediol, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-” is an organic compound. It’s important to protect eyes and skin, and avoid direct contact. During use, avoid inhaling its vapor or mist, and appropriate ventilation measures can be taken. If swallowed or inhaled excessively, seek medical help immediately and provide relevant safety data and chemical composition information .
Mechanism of Action
Target of Action
It is commonly used as a high-efficiency surfactant and lubricant , suggesting that its targets could be surfaces where it reduces tension and improves lubrication.
Mode of Action
This compound interacts with its targets by reducing the surface tension between liquids, thereby increasing lubrication and improving fluidity . This is due to its certain hydrophobic and oleophobic properties .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of surface tension and the improvement of lubrication . This can enhance the fluidity of liquids in various industrial applications, such as lubricating oils, greases, surfactants, coatings, and cutting fluids .
Biochemical Analysis
Biochemical Properties
The specific biochemical properties of 1,1-Heptanediol, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro- are not well-documented in the literature. Given its surfactant and lubricant properties, it may interact with various biomolecules, particularly those present at the cell surface or within cellular membranes. The nature of these interactions would likely be influenced by the compound’s hydrophobic and oleophobic properties .
Cellular Effects
Given its properties, it could potentially influence cell function by altering the properties of cellular membranes or influencing the behavior of membrane-bound proteins and lipids .
Molecular Mechanism
It is likely that its effects are mediated through its interactions with biomolecules at the cell surface or within cellular membranes .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptane-1,1-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F13O2/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h1,21-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDRUNXDQLDNNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F13O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446247 | |
Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1,1-heptanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64739-16-8 | |
Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1,1-heptanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00446247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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